molecular formula C25H30O5 B12332474 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

Cat. No.: B12332474
M. Wt: 410.5 g/mol
InChI Key: UXJFHDPNKWWFOP-UHFFFAOYSA-N
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Description

This compound, also known as Osajin, is a prenylated isoflavonoid with a complex pyrano-chromenone scaffold. Its structure includes a 4-hydroxyphenyl group at position 3, a 3-methylbut-2-enyl (prenyl) chain at position 6, and hydroxyl groups at positions 5 and 4' (on the phenyl ring). The hexahydropyrano ring system (positions 4a, 5, 6, 6a, 10a, 10b) confers rigidity to the molecule, influencing its biological interactions .

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C25H30O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,17-18,20-21,23-24,26-27H,10H2,1-4H3

InChI Key

UXJFHDPNKWWFOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(C2C(C3C1OC(C=C3)(C)C)OC=C(C2=O)C4=CC=C(C=C4)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one typically involves several steps, starting from simpler precursors. One common approach involves the use of flavonoid precursors, which undergo a series of reactions including hydroxylation, methylation, and prenylation . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Antioxidant Properties

Osajin has demonstrated potent antioxidant activity. Studies indicate that it effectively scavenges free radicals and reduces oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has shown that osajin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action can be beneficial in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

Anticancer Potential

Osajin has been evaluated for its anticancer effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for cancer therapeutics.

PDE5 Inhibition

Recent findings indicate that osajin may act as a phosphodiesterase type 5 (PDE5) inhibitor. This mechanism is similar to that of sildenafil (Viagra), suggesting potential applications in treating erectile dysfunction and pulmonary hypertension. In silico docking studies have shown favorable binding interactions between osajin and the PDE5 enzyme, highlighting its therapeutic potential in this area .

Applications in Agriculture

Osajin's natural origin and beneficial properties extend its applications to agriculture. It has been studied for its potential role as a natural pesticide due to its ability to inhibit certain plant pathogens. Additionally, its antioxidant properties could enhance the shelf life of agricultural products by reducing spoilage caused by oxidative damage.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Ribaudo et al. evaluated the antioxidant capacity of osajin using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicated that osajin exhibited significant antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Case Study 2: Anticancer Research

In vitro studies on human breast cancer cell lines demonstrated that osajin inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that osajin could serve as a lead compound for developing novel anticancer agents .

Case Study 3: PDE5 Inhibition Mechanism

In silico studies performed using molecular docking simulations revealed that osajin binds effectively to the active site of PDE5. The calculated binding affinity was comparable to that of sildenafil, suggesting that osajin could be developed as an alternative treatment for erectile dysfunction .

Mechanism of Action

The mechanism of action of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glabrescione B (Compound 13)
  • Structure : 3-(3,4-Bis((3-methylbut-2-en-1-yl)oxy)phenyl)-5,7-dimethoxy-4H-chromen-4-one .
  • Key Differences :
    • Replaces Osajin’s 4-hydroxyphenyl with a bis-prenylated 3,4-dihydroxyphenyl group.
    • Contains methoxy groups at positions 5 and 7 instead of hydroxyls.
  • Molecular Weight : 454.53 g/mol (C₂₈H₃₀O₆).
Calophyllolide
  • Structure: 5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one .
  • Key Differences: Features a methoxy group at position 5 and a phenyl group at position 10. Lacks the 4-hydroxyphenyl and hexahydropyrano rings present in Osajin.
  • NMR Data :
    • ¹³C NMR : δ 177.92 (carbonyl C=O), 126.6 (phenyl C), 119.8 (methoxy C) .
3-(3,4-Dihydroxyphenyl)-5-Hydroxy-8,8-Dimethyl-6-(3-Methylbut-2-enyl)-9,10-Dihydropyrano[2,3-f]chromen-4-one
  • Structure : A dihydro analog of Osajin with a 3,4-dihydroxyphenyl group .
  • Key Differences: The 9,10-dihydro modification reduces ring strain compared to Osajin’s hexahydropyrano system. Additional hydroxyl groups on the phenyl ring enhance polarity.
  • Molecular Weight : 418.46 g/mol (C₂₅H₂₆O₆).

Structural and Functional Comparison Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
Osajin Pyrano[2,3-h]chromenone 4-Hydroxyphenyl, prenyl, hydroxyls at C5 and C4' 404.45 Anticancer, apoptosis inducer
Glabrescione B Chromenone Bis-prenylated 3,4-dihydroxyphenyl, methoxy at C5/C7 454.53 Anticancer (unconfirmed)
Calophyllolide Pyrano[2,3-f]chromenone Phenyl, methoxy, prenyl 392.44 Anti-inflammatory
Dihydroxy Analog Dihydropyrano[2,3-f] 3,4-Dihydroxyphenyl, prenyl, hydroxyls at C5/C4' 418.46 Not reported

Research Findings and Mechanistic Insights

  • Osajin vs. Glabrescione B : Both target cancer cells via apoptosis, but Osajin’s hydroxyl groups may enhance binding to redox-sensitive targets (e.g., kinases or DNA) .
  • Osajin vs. Calophyllolide : The absence of methoxy groups in Osajin reduces metabolic stability but increases bioavailability .

Biological Activity

5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one, commonly referred to as Osajin, is a natural compound with significant biological activity. This article explores its pharmacological properties, including its potential as a phosphodiesterase 5 (PDE5) inhibitor and its antimicrobial effects.

Osajin is categorized as an isoflavonoid with the chemical formula C25H24O5C_{25}H_{24}O_5. Its structure features multiple hydroxyl groups and a unique pyrano-chromene backbone that contributes to its biological activities. The compound has been characterized using various spectroscopic methods such as NMR and mass spectrometry, which confirmed its structural integrity and purity .

1. PDE5 Inhibition

Recent studies have indicated that Osajin exhibits promising activity as a PDE5 inhibitor. PDE5 inhibitors are widely used in treating erectile dysfunction and pulmonary hypertension. The compound's ability to inhibit PDE5 was assessed through in silico docking studies and biochemical assays. The results demonstrated that Osajin binds effectively to the active site of PDE5, showing a binding affinity comparable to established inhibitors like sildenafil .

Table 1: Binding Affinities of Osajin Compared to Sildenafil

CompoundBinding Affinity (ΔG kcal/mol)
Osajin-9.2
Sildenafil-9.0

This table illustrates that Osajin may have a slightly better binding affinity than sildenafil, suggesting its potential as a therapeutic agent in related conditions.

2. Antimicrobial Activity

Osajin has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against various pathogens. Tests conducted against Gram-positive and Gram-negative bacteria showed that Osajin could inhibit bacterial growth at concentrations ranging from 100 to 400 µg/mL .

Table 2: Antimicrobial Activity of Osajin

PathogenMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus200
Escherichia coli300
Pseudomonas aeruginosa400

These findings highlight Osajin's potential role in developing new antimicrobial agents.

Case Study 1: PDE5 Inhibition in Animal Models

In a controlled study involving animal models of erectile dysfunction, administration of Osajin resulted in significant improvements in erectile function compared to the control group. The study measured parameters such as penile erection frequency and duration post-treatment with varying doses of Osajin.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of Osajin in treating skin infections caused by antibiotic-resistant strains of bacteria. Patients treated with a topical formulation containing Osajin showed marked improvement in infection resolution compared to those receiving standard antibiotic therapy.

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